Isoflavone 7-O-beta-D-glucoside

Catalog No.
S601791
CAS No.
M.F
C21H20O8
M. Wt
400.4 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isoflavone 7-O-beta-D-glucoside

Product Name

Isoflavone 7-O-beta-D-glucoside

IUPAC Name

3-phenyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

Molecular Formula

C21H20O8

Molecular Weight

400.4 g/mol

InChI

InChI=1S/C21H20O8/c22-9-16-18(24)19(25)20(26)21(29-16)28-12-6-7-13-15(8-12)27-10-14(17(13)23)11-4-2-1-3-5-11/h1-8,10,16,18-22,24-26H,9H2/t16-,18-,19+,20-,21-/m1/s1

InChI Key

CHVBPFQVSIWBOU-QNDFHXLGSA-N

SMILES

C1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC4C(C(C(C(O4)CO)O)O)O

Canonical SMILES

C1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC4C(C(C(C(O4)CO)O)O)O

Isomeric SMILES

C1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O

7-hydroxyisoflavone 7-O-beta-D-glucoside is a glycosyloxyisoflavone that is 7-hydroxyisoflavone attached to a beta-D-glucopyranosyl residue at position 7 via a glycosidic linkage. It derives from a 7-hydroxyisoflavone.

Isoflavone 7-O-beta-D-glucoside is a naturally occurring isoflavonoid glycoside, primarily found in various legumes, particularly soybeans. It consists of an isoflavone moiety linked to a glucose molecule at the 7-position via a beta-glycosidic bond. This compound is notable for its potential health benefits, including antioxidant properties and the ability to modulate hormonal activity due to its structural similarity to estrogen.

Typical of glycosides and flavonoids. One significant reaction involves enzymatic hydrolysis, where enzymes such as glycosidases cleave the glycosidic bond, releasing the aglycone (free isoflavone) and glucose. This reaction can be catalyzed by specific enzymes like isoflavone 7-O-glucosyltransferase, which transfers glucose from UDP-glucose to the isoflavone substrate, forming the glucoside .

Additionally, Isoflavone 7-O-beta-D-glucoside can participate in acylation reactions, where acyl groups are transferred to the hydroxyl groups of the isoflavone or glucose moieties. For example, it can be converted into malonyl derivatives through the action of isoflavone-7-O-beta-D-glucoside 6"-O-malonyltransferase .

Isoflavone 7-O-beta-D-glucoside exhibits several biological activities attributed to its antioxidant properties and estrogenic effects. Research suggests that it may play a role in:

  • Hormonal Regulation: Acting as a phytoestrogen, it can bind to estrogen receptors and potentially influence hormonal balance.
  • Antioxidant Activity: It scavenges free radicals, reducing oxidative stress and potentially lowering the risk of chronic diseases such as cancer and cardiovascular conditions.
  • Anti-inflammatory Effects: Isoflavone 7-O-beta-D-glucoside may inhibit inflammatory pathways, contributing to its protective effects against various inflammatory diseases .

The synthesis of Isoflavone 7-O-beta-D-glucoside can be achieved through several methods:

  • Natural Extraction: It can be extracted from plant sources like soybeans using solvents such as ethanol or methanol.
  • Enzymatic Synthesis: Utilizing enzymes such as isoflavone 7-O-glucosyltransferase, which catalyzes the transfer of glucose from UDP-glucose to isoflavones.
  • Chemical Synthesis: Chemical methods involve the selective glycosylation of isoflavones using various glycosyl donors under controlled conditions .

Isoflavone 7-O-beta-D-glucoside has several applications:

  • Nutraceuticals: Used in dietary supplements for its potential health benefits related to hormonal balance and antioxidant properties.
  • Functional Foods: Incorporated into food products aimed at enhancing health benefits, particularly in soy-based foods.
  • Pharmaceuticals: Investigated for its potential therapeutic roles in managing menopausal symptoms and other hormone-related conditions .

Studies on Isoflavone 7-O-beta-D-glucoside have explored its interactions with various biological systems:

  • Estrogen Receptor Binding: Research indicates that Isoflavone 7-O-beta-D-glucoside may exhibit selective binding affinity for estrogen receptors, influencing cellular responses in tissues sensitive to estrogen .
  • Drug Interactions: There is ongoing research into how this compound interacts with medications, particularly those affecting hormonal pathways or metabolism.

Isoflavone 7-O-beta-D-glucoside shares structural similarities with several other compounds. Here are some notable examples:

Compound NameStructure TypeKey Characteristics
Calycosin 7-O-beta-D-glucosideIsoflavonoid GlycosideExhibits similar antioxidant properties; found in Astragalus species.
GenisteinIsoflavonoidKnown for stronger estrogenic activity; widely studied for cancer prevention.
DaidzeinIsoflavonoidAnother phytoestrogen; often compared with Isoflavone 7-O-beta-D-glucoside for hormonal effects.
Biochanin AIsoflavonoidHas similar health benefits but differs in structure and potency.

Uniqueness of Isoflavone 7-O-beta-D-glucoside

Isoflavone 7-O-beta-D-glucoside is unique due to its specific beta-D-glucopyranosyl linkage at the 7-position of the isoflavone backbone. This structural feature not only influences its solubility and bioavailability but also affects its interaction with biological systems compared to other isoflavones like genistein and daidzein, which have different functional groups and positions of substitution.

Isoflavone 7-O-beta-D-glucoside compounds exhibit a highly restricted taxonomic distribution within the plant kingdom, with their occurrence being predominantly confined to specific plant families. The overwhelming majority of isoflavone 7-O-beta-D-glucoside-producing species belong to the Leguminosae family (Fabaceae), which represents the primary natural reservoir for these bioactive compounds [1] [2].

While isoflavonoids have been reported in at least 59 non-leguminous families across four classes of multicellular plants, including Bryopsida, Pinopsida, Magnoliopsida, and Liliopsida, the specific 7-O-beta-D-glucoside conjugates are found almost exclusively within the Fabaceae family [1]. This taxonomic restriction is attributed to the presence of specialized enzymatic machinery, particularly UDP-glucose:isoflavone 7-O-glucosyltransferases, which catalyze the specific glycosylation of isoflavone aglycones at the 7-position [3] [4].

The subfamily Papilionaceae within Fabaceae represents the most significant source of isoflavone 7-O-beta-D-glucosides, with species distributed across multiple genera including Glycine, Trifolium, Pueraria, Astragalus, Sophora, and Medicago [5] [6]. The evolutionary significance of this distribution pattern suggests that the capacity for isoflavone 7-O-glucoside biosynthesis has been conserved and refined within leguminous plants as part of their adaptive strategies for environmental stress response and symbiotic relationships [7].

Major Plant Sources

Leguminous Plants (Fabaceae Family)

The Fabaceae family serves as the primary botanical source for isoflavone 7-O-beta-D-glucoside compounds, with numerous species demonstrating significant accumulation of these bioactive molecules. Among the most notable leguminous sources, Trifolium pratense (red clover) stands out with exceptionally high isoflavone content, containing up to 26.70 mg/g dry matter of total isoflavones, predominantly in the form of 7-O-glucoside conjugates [6].

Trifolium medium (zigzag clover) represents another significant source within the clover genus, accumulating 12.56 mg/g dry matter of isoflavone compounds [6]. The genus Trifolium demonstrates remarkable diversity in isoflavone 7-O-glucoside production, with different species exhibiting varying profiles of these compounds, including daidzin, genistin, and ononin as major constituents [8].

Genista tinctoria (dyer's greenweed) has been identified as a particularly rich source, containing 19.65 mg/g dry matter of isoflavones, with genistein 7-O-beta-D-glucoside being a major component [6]. This species demonstrates the broader distribution of isoflavone 7-O-glucosides beyond the traditionally studied soybean and clover sources.

Medicago sativa (alfalfa) contains significant quantities of formononetin 7-O-glucoside (sissotrin) and other isoflavone glucosides, with content ranging from 0.5-3.5% of dry weight [8]. The isoflavone pattern in alfalfa is characterized by formononetin derivatives and coumestrol, distinguishing it from other leguminous sources.

Soybeans and Soy Products

Glycine max (soybean) represents the most extensively studied and commercially significant source of isoflavone 7-O-beta-D-glucosides. Soybeans contain three primary isoflavone aglycones—daidzein, genistein, and glycitein—along with their corresponding 7-O-beta-D-glucosides: daidzin, genistin, and glycitin [9] [4].

The isoflavone content in soybeans demonstrates considerable geographic variation, with Korean varieties showing the highest total isoflavone content at 178.81 mg/100g, followed by United States varieties at 159.98 mg/100g, Japanese varieties at 130.65 mg/100g, and Chinese varieties at 118.28 mg/100g [9] [10]. These variations reflect the influence of genetic factors, environmental conditions, and cultivation practices on isoflavone 7-O-glucoside accumulation.

In soybean seeds, isoflavone 7-O-beta-D-glucosides are predominantly located in the cotyledons and hypocotyls, with 80-90% of total isoflavones concentrated in the cotyledon at concentrations of 0.1-0.3% [8]. The hypocotyl, despite comprising only 2% of seed mass, contains 1-2% isoflavone concentration, accounting for 10-20% of total seed isoflavone content [8].

Soy products undergo various processing treatments that significantly affect isoflavone 7-O-glucoside content. Fermented soy products such as miso, tempeh, and natto contain predominantly unconjugated isoflavone aglycones due to bacterial β-glucosidase activity, while non-fermented products like tofu, soymilk, and soy flour retain high levels of 7-O-beta-D-glucoside conjugates [11] [4].

Medicinal Plants Containing Isoflavone Glucosides

Several medicinal plants within the Fabaceae family serve as important sources of isoflavone 7-O-beta-D-glucosides with documented therapeutic applications.

Pueraria montana var. lobata (kudzu) represents a significant medicinal source, containing puerarin (daidzein 8-C-glucoside) as the major isoflavone, along with substantial quantities of daidzin (daidzein 7-O-beta-D-glucoside), genistin, and ononin [12] [13]. Kudzu roots have been used in traditional Chinese medicine for treating fever, dysentery, and diabetes, with isoflavone content ranging from 0.95 g/kg for daidzein derivatives [8].

Astragalus membranaceus and Astragalus mongholicus are important medicinal plants containing calycosin-7-O-β-D-glucoside as a major bioactive isoflavone glucoside [14] [15]. These species are widely used in traditional Chinese medicine for immunomodulation and Qi tonification, with calycosin glucoside content varying significantly based on growth conditions and plant age [15].

Sophora japonica (Japanese pagoda tree) contains multiple isoflavone triglycosides, including genistein 7-O-beta-D-glucopyranoside derivatives with additional sugar attachments [16]. The stem bark of this species has been used medicinally and contains genistin, sophorabioside, and other complex isoflavone glucosides [17].

Psoralea corylifolia accumulates approximately 2 g/kg dry weight of isoflavone compounds, with psoralidin glucosides being major constituents [8]. This plant has been used traditionally for treating various ailments and represents another significant medicinal source of isoflavone 7-O-glucosides.

Environmental Factors Affecting Isoflavone Glucoside Production

Environmental conditions exert profound influences on the biosynthesis and accumulation of isoflavone 7-O-beta-D-glucosides in plants. Temperature represents one of the most critical environmental factors, with studies demonstrating a negative correlation between high temperatures and isoflavone content [18] [19]. Optimal temperatures for isoflavone 7-O-glucoside production typically range from 20-25°C, with elevated temperatures leading to reduced expression of key biosynthetic genes, particularly IFS2 (isoflavone synthase 2) [18].

Light and ultraviolet radiation serve as positive stimulators of isoflavone 7-O-glucoside biosynthesis. Enhanced UV-B radiation significantly increases the accumulation of calycosin and calycosin-7-glucoside in Astragalus species, with the glycosylation process being particularly responsive to UV stress [20]. The molecular mechanism involves upregulation of phenylalanine ammonia lyase (PAL) and cinnamate 4-hydroxylase (C4H) expression under UV-B conditions [20].

Water availability demonstrates a positive correlation with isoflavone 7-O-glucoside accumulation under well-watered conditions, while water deficit stress significantly reduces total isoflavone content [18]. Long-term progressive drought spanning most seed developmental stages causes proportional decreases in isoflavone content, with the reduction being genotype-dependent [18].

Soil conditions and moisture levels also influence isoflavone production, with studies showing negative correlations between high soil moisture and isoflavone content [19]. Optimal conditions involve moderate soil moisture levels that avoid waterlogged conditions while maintaining adequate water availability for plant metabolism.

Altitude and latitude exhibit positive correlations with isoflavone 7-O-glucoside content, with higher elevations and latitudes generally favoring enhanced secondary metabolite production [15] [19]. This pattern reflects the adaptive response of plants to environmental stresses commonly associated with these geographic factors.

Seasonal and Geographical Variations

Seasonal variations in isoflavone 7-O-beta-D-glucoside content follow distinct patterns throughout plant development cycles. During early vegetative stages (V1-V3), isoflavone content remains relatively low (0.01-0.05% dry weight), with primary biosynthetic genes PAL and C4H showing initial activity [21].

The late vegetative phase (V4-V6) demonstrates moderate isoflavone accumulation (0.05-0.15% dry weight), characterized by increased expression of chalcone synthase (CHS) and chalcone isomerase (CHI) [21]. Early reproductive stages (R1-R3) show increasing isoflavone content (0.10-0.25% dry weight) with activation of IFS1 and IFS2 genes.

Pod filling stages (R4-R5) represent periods of high isoflavone 7-O-glucoside accumulation (0.15-0.30% dry weight), with maximum expression of UDP-glucosyltransferases UGT4 and UGT7 responsible for 7-O-glucoside formation [3]. Seed maturation (R6-R8) achieves maximum isoflavone content (0.20-0.50% dry weight) with coordinated expression of all pathway genes.

Geographical variations reflect the complex interplay of genetic factors, environmental conditions, and cultivation practices. Soybean isoflavone content demonstrates clear regional patterns, with Asian varieties generally containing higher levels than those from other regions [9] [10]. Korean soybeans show the highest average content (178.81 mg/100g), attributed to favorable latitude, elevation, and climatic conditions [10].

The United States and Japan show intermediate isoflavone levels (159.98 and 130.65 mg/100g respectively), while Chinese varieties demonstrate lower average content (118.28 mg/100g) [10]. These variations correlate with environmental factors including temperature ranges, precipitation patterns, soil types, and growing season characteristics.

European and Australian soybean varieties show considerable variability within regions, reflecting diverse climatic conditions and cultivation practices across these geographic areas [10]. Tropical regions generally produce soybeans with lower isoflavone content due to consistently high temperatures and different seasonal patterns.

Quantitative Analysis in Various Plant Sources

Quantitative determination of isoflavone 7-O-beta-D-glucosides in plant sources requires sophisticated analytical approaches capable of separating and identifying multiple related compounds. High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) represents the most widely employed method, utilizing C18 reversed-phase columns with gradient elution systems and detection at 260 nm [22] [23].

Ultra-Performance Liquid Chromatography (UPLC) provides enhanced analytical efficiency, reducing analysis time by up to 88% compared to conventional HPLC while maintaining excellent resolution for isoflavone 7-O-glucoside separation [24]. The method employs HSS Cyano columns (1.8 μm particle size) with analysis times of 10-20 minutes compared to 30-60 minutes for traditional HPLC [24].

Liquid Chromatography-Mass Spectrometry (LC-MS) offers superior specificity and sensitivity, with detection limits ranging from 0.001-0.01 μg/mL for isoflavone 7-O-glucosides [25]. The technique provides structural confirmation through characteristic fragmentation patterns, particularly the loss of the 163 Da glucoside moiety under electron ionization conditions [25].

Quantitative Proton Nuclear Magnetic Resonance (qHNMR) spectroscopy has emerged as a valuable method for absolute quantification of isoflavone 7-O-glucosides. Studies on Pueraria lobata flowers demonstrated isoflavone contents of 7.99% and 10.57% for sonication and reflux extracts respectively, with validation against HPLC-UV methods [26].

Extraction optimization studies have established that 60-minute reflux extraction with 50% methanol at a plant material-to-solvent ratio of 1:125 provides optimal recovery of isoflavone 7-O-glucosides from Fabaceae species [6]. Matrix Solid-Phase Dispersion (MSPD) extraction has proven effective for soybean flour samples, achieving recovery values between 85.7% and 102.6% [27].

Analytical method validation parameters demonstrate excellent performance characteristics across different techniques. HPLC-UV methods typically achieve detection limits of 0.02-0.1 μg/mL with calibration curves showing good linearity (r² > 0.999) over concentration ranges of 0.02-2 μg/mL [27]. LC-MS/MS methods provide significantly lower detection limits (0.0001-0.001 μg/mL) with enhanced selectivity through multiple reaction monitoring [25].

The quantitative analysis of isoflavone 7-O-beta-D-glucosides in various plant sources reveals significant diversity in content and composition. Trifolium species demonstrate the highest concentrations among wild Fabaceae plants, with T. pratense containing up to 26.70 mg/g dry matter [6]. Soybean varieties show consistent isoflavone 7-O-glucoside levels ranging from 100-180 mg/100g depending on geographic origin and environmental conditions [10].

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Wikipedia

7-hydroxyisoflavone 7-O-beta-D-glucoside

Dates

Last modified: 02-18-2024

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